molecular formula C23H21N3OS B2510911 N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895000-78-9

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2510911
CAS No.: 895000-78-9
M. Wt: 387.5
InChI Key: QTGFENVBUCAVBP-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H21N3OS and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research has focused on synthesizing various derivatives and analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. For instance, a study by Krauze et al. (2007) explored alternative products in one-pot reactions involving related compounds, showcasing the versatility in synthesizing different derivatives (Krauze, Vilums, Sīle, & Duburs, 2007). Another study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of similar compounds, emphasizing the efficiency and environmental benefits of this method (Raval, Naik, & Desai, 2012).

Antimicrobial Activities

Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. Suresh, Lavanya, and Rao (2016) synthesized novel derivatives and found them to exhibit significant antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016). Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) reported similar findings, with their synthesized compounds showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Potential

The potential anticancer properties of related compounds have also been a subject of interest. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, which exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Additional Applications

Other research has delved into the development of novel compounds for various purposes. For example, Desai, Jadeja, and Khedkar (2022) conducted antimicrobial studies and in silico molecular docking studies on sulfur-containing pyrazole-pyridine hybrids (Desai, Jadeja, & Khedkar, 2022). Additionally, Li, Chu, Liu, and Wang (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .

Cellular Effects

The cellular effects of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function and cellular processes .

Molecular Mechanism

The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is not well-defined. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may exert their effects at the molecular level .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGFENVBUCAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.